Isoguvacine Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWREQRNTXCCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64603-90-3 (Parent) | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00218663 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68547-97-7, 64603-90-3 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Isoguvacine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system (CNS).[1] Its rigid molecular structure allows for specific interaction with the GABA-A receptor, making it an invaluable tool in neuroscience research to probe the function of the GABAergic system. This technical guide provides a comprehensive overview of the mechanism of action of Isoguvacine hydrochloride, including its interaction with various GABA-A receptor subtypes, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action: Selective GABA-A Receptor Agonism

Isoguvacine hydrochloride exerts its effects by binding to and activating GABA-A receptors. These receptors are pentameric ligand-gated ion channels composed of a combination of different subunits (e.g., α, β, γ). The binding of an agonist, such as Isoguvacine, to the GABA-A receptor induces a conformational change that opens the integral chloride (Cl⁻) ion channel. The subsequent influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential. This increase in the inhibitory postsynaptic potential is the fundamental mechanism by which Isoguvacine and other GABA-A agonists mediate their effects.

Isoguvacine has been shown to activate a range of GABA-A receptor subunit combinations, including α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S. It also demonstrates activity at homomeric ρ1 GABA receptors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Isoguvacine hydrochloride, focusing on its potency (EC₅₀ and IC₅₀) at various GABA-A receptor subtypes. It is important to note that these values can vary depending on the specific receptor subunit composition and the experimental conditions.

| Compound | Receptor Subtype | Cell Type | Assay Type | Value (µM) | Notes |

| Isoguvacine | hGABA-A (α1/β3/γ2) | HEK 293 | Electrophysiology (IonFlux) | EC₅₀ = 11.2 | [1] |

| Isoguvacine | Recombinant GABAA (α1β3) | Not Specified | Whole-cell current relaxation | EC₅₀ ≈ 10 | [2] |

| Isoguvacine | Recombinant GABAA (α1β3γ2) | Not Specified | Whole-cell current relaxation | EC₅₀ ≈ 10 | [2] |

| Isoguvacine | GABA-ρ2 | Xenopus oocytes | Two-Electrode Voltage Clamp (TEVC) | EC₅₀ = 35 | |

| Isoguvacine | GABA-ρ1 | Xenopus oocytes | Two-Electrode Voltage Clamp (TEVC) | EC₅₀ = 205 | |

| Isoguvacine | Native (chick embryo cerebellum) | In vivo | [³H]flunitrazepam binding downregulation | Half-saturation ≈ 8 |

Signaling Pathway

The binding of Isoguvacine to the GABA-A receptor initiates a direct signaling cascade resulting in neuronal inhibition.

Experimental Protocols

Radioligand Binding Assay (for determining Binding Affinity)

This protocol provides a generalized procedure for determining the binding affinity of a test compound like Isoguvacine for GABA-A receptors using a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of Isoguvacine by measuring its ability to displace a radioligand from GABA-A receptors in a brain membrane preparation.

Materials:

-

Rat or mouse brain tissue (e.g., cortex or cerebellum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]Muscimol or [³H]GABA)

-

Unlabeled Isoguvacine hydrochloride

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the radioligand, the membrane preparation, and varying concentrations of unlabeled Isoguvacine.

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of unlabeled GABA.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of Isoguvacine to determine the IC₅₀ value (the concentration of Isoguvacine that inhibits 50% of specific binding).

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the use of TEVC to measure the functional effects of Isoguvacine on GABA-A receptors expressed in Xenopus laevis oocytes.

Objective: To determine the concentration-response relationship and EC₅₀ value of Isoguvacine at specific GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired GABA-A receptor subunits

-

Microinjection setup

-

TEVC amplifier and data acquisition system

-

Recording chamber and perfusion system

-

Recording solution (e.g., ND96)

-

Isoguvacine hydrochloride solutions of varying concentrations

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Microinject the oocytes with a solution containing the cRNA for the GABA-A receptor subunits of interest.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply Isoguvacine at various concentrations through the perfusion system.

-

Record the resulting inward chloride currents.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of Isoguvacine.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current against the logarithm of the Isoguvacine concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Conclusion

Isoguvacine hydrochloride is a well-characterized, selective GABA-A receptor agonist that serves as a critical tool for investigating the GABAergic system. Its mechanism of action is centered on the direct activation of GABA-A receptor-mediated chloride conductance, leading to neuronal inhibition. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate GABA-A receptor function.

References

Isoguvacine Hydrochloride: An In-depth Technical Guide for the Selective GABAA Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a structural analogue of GABA, isoguvacine mimics the action of the endogenous neurotransmitter, leading to the opening of the receptor's associated chloride ion channel and subsequent neuronal hyperpolarization. This technical guide provides a comprehensive overview of isoguvacine hydrochloride, including its chemical properties, mechanism of action, and detailed pharmacological data. Furthermore, it offers in-depth experimental protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology to characterize its interaction with GABA-A receptors. Visual representations of the GABA-A receptor signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its scientific application.

Chemical Properties

Isoguvacine hydrochloride is the hydrochloride salt of isoguvacine, a tetrahydropyridine (B1245486) derivative.[1][2]

| Property | Value |

| Chemical Name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride[2][3] |

| Molecular Formula | C₆H₉NO₂·HCl[2][3] |

| Molecular Weight | 163.6 g/mol [2][3] |

| CAS Number | 68547-97-7[2][3] |

| Appearance | White to light yellow solid[4] |

| Solubility | Soluble in water (up to 100 mM) and DMSO[2][3][5] |

| Storage | Store at room temperature[2][3] |

Mechanism of Action

Isoguvacine acts as a selective agonist at the orthosteric binding site of the GABA-A receptor, the same site where the endogenous ligand GABA binds.[6][7] The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological properties.[6][7]

Upon binding, isoguvacine induces a conformational change in the receptor, leading to the opening of the integral chloride (Cl⁻) ion channel.[8] The influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, making it less likely to fire an action potential. This inhibitory effect is central to the physiological role of the GABAergic system in maintaining neuronal excitability.[8]

Caption: GABA-A Receptor Signaling Pathway Activated by Isoguvacine.

Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of isoguvacine hydrochloride at various GABA-A receptor subtypes. These values can vary depending on the experimental conditions and the specific receptor subunit composition.

Table 1: Binding Affinity (Ki) of Isoguvacine Hydrochloride

| Receptor Subtype/Preparation | Radioligand | Ki (nM) | Reference(s) |

| Rat Synaptic Cortical Membranes | [³H]GABA | 55 | [9] |

| Mouse Forebrain Synaptic Membranes | [³H]Isoguvacine | Two binding affinities suggested | [4] |

Table 2: Functional Potency (EC50/IC50) of Isoguvacine Hydrochloride

| Receptor Subtype | Assay Type | EC50/IC50 (µM) | Reference(s) |

| Native (Rat Brain) | Inhibition of [³H]muscimol binding | 5.6 (IC50) | [2] |

| α1β2γ2S | FLIPR Assay | 13 | [9] |

| α2β2γ2S | FLIPR Assay | 4.5 | [9] |

| α3β2γ2S | FLIPR Assay | 5.6 | [9] |

| α5β2γ2S | FLIPR Assay | 0.78 | [9] |

| ρ1 | FLIPR Assay | 3.1 | [9] |

| Rat Hippocampal Slices (CA1) | Inhibition of population spikes | 13 | [9] |

| Recombinant α1β3 | Whole-cell patch clamp | ~10 | [10] |

| Recombinant α1β3γ2 | Whole-cell patch clamp | ~10 | [10] |

Experimental Protocols

Radioligand Binding Assay: Determining the Ki of Isoguvacine

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of isoguvacine hydrochloride for the GABA-A receptor using a radiolabeled ligand such as [³H]muscimol.

Objective: To measure the affinity of isoguvacine by its ability to displace a known radioligand from GABA-A receptors in a brain membrane preparation.

Materials:

-

Rat or mouse brain tissue (e.g., cortex, cerebellum)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]muscimol (specific activity ~10-30 Ci/mmol)

-

Unlabeled Ligands: Isoguvacine hydrochloride, GABA (for non-specific binding)

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

Polyethyleneimine (PEI) solution (0.3%)

-

Homogenizer, centrifuge, filtration manifold, scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and centrifuging again. Repeat this wash step three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of isoguvacine.

-

Total Binding: Add assay buffer, [³H]muscimol (final concentration ~1-5 nM), and membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]muscimol, a high concentration of unlabeled GABA (e.g., 1 mM), and membrane preparation.

-

Competition: Add assay buffer, [³H]muscimol, varying concentrations of isoguvacine (e.g., 10⁻¹⁰ to 10⁻³ M), and membrane preparation.

-

Incubate all tubes at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through PEI-pre-soaked glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the isoguvacine concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology: Measuring the EC50 of Isoguvacine

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the concentration-response relationship and determine the half-maximal effective concentration (EC50) of isoguvacine on GABA-A receptor-mediated currents.

Objective: To quantify the potency of isoguvacine in activating GABA-A receptors by measuring the chloride currents it evokes in a neuronal or heterologous expression system.

Materials:

-

Cells expressing GABA-A receptors (e.g., cultured neurons, HEK293 cells transfected with GABA-A receptor subunits)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular Solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH)

-

Isoguvacine hydrochloride stock solution

-

Perfusion system

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy and allow them to adhere.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Fill the pipette with filtered intracellular solution and mount it on the micromanipulator.

-

-

Whole-Cell Recording:

-

Approach a cell with the patch pipette while applying positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply increasing concentrations of isoguvacine (e.g., 0.1 µM to 1 mM) via the perfusion system for a set duration (e.g., 5-10 seconds) for each concentration.

-

Allow for a washout period with extracellular solution between applications to ensure receptor recovery.

-

Record the current responses evoked by each concentration of isoguvacine.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current evoked by each concentration of isoguvacine.

-

Normalize the responses to the maximal current response.

-

Plot the normalized current amplitude against the logarithm of the isoguvacine concentration.

-

Fit the data to a sigmoidal dose-response curve (e.g., Hill equation) using non-linear regression to determine the EC50 value and the Hill slope.

-

Comparative Pharmacology with Other GABA-A Agonists

Isoguvacine is often compared to other classical GABA-A receptor agonists such as muscimol (B1676869) and gaboxadol (B1217033) (THIP).

-

Muscimol: A potent GABA-A agonist derived from the Amanita muscaria mushroom. It generally exhibits higher affinity and potency than isoguvacine at most GABA-A receptor subtypes.[11] Muscimol is also known to be a partial agonist at GABA-A-rho receptors.[11]

-

Gaboxadol (THIP): A synthetic GABA-A agonist that shows some selectivity for extrasynaptic, δ-subunit-containing GABA-A receptors.[11] It has been investigated for its potential as a hypnotic agent.[11]

The choice of agonist for a particular experiment depends on the desired pharmacological profile, including potency, efficacy, and receptor subtype selectivity. Isoguvacine's well-characterized pharmacology and commercial availability make it a valuable tool for studying the GABAergic system.

Conclusion

Isoguvacine hydrochloride remains a cornerstone pharmacological tool for the investigation of GABA-A receptor function. Its selectivity as an agonist allows for the specific probing of this critical inhibitory system. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for the effective use of isoguvacine in their studies, from initial binding assays to functional electrophysiological characterization. A thorough understanding of its properties and the appropriate experimental methodologies is crucial for obtaining reliable and reproducible results in the field of neuroscience and drug development.

References

- 1. forum.graphviz.org [forum.graphviz.org]

- 2. Isoguvacine hydrochloride | GABAA receptor agonist | Hello Bio [hellobio.com]

- 3. moleculardevices.com [moleculardevices.com]

- 4. m.youtube.com [m.youtube.com]

- 5. graphviz.org [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. scientifica.uk.com [scientifica.uk.com]

- 8. scientifica.cn [scientifica.cn]

- 9. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medium.com [medium.com]

- 11. Muscimol - Wikipedia [en.wikipedia.org]

Isoguvacine Hydrochloride: From Natural Discovery to Synthetic Availability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguvacine, a potent and selective agonist of the γ-aminobutyric acid type A (GABAA) receptor, has been a pivotal tool in neuroscience research for decades. Initially discovered as a natural alkaloid in the nut of the Areca catechu palm, its limited natural abundance spurred the development of robust synthetic routes to ensure a consistent supply for scientific investigation. This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of isoguvacine hydrochloride. It details the initial, albeit less documented, isolation from its natural source and presents a thorough examination of the prevalent synthetic pathway commencing from pyridine-4-carboxylic acid. Key experimental protocols, quantitative data, and the underlying signaling mechanisms are presented to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Discovery and Natural Occurrence

Isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid) is a naturally occurring alkaloid found in the nut of the Areca catechu palm, commonly known as the betel nut. While the presence of various alkaloids in the areca nut has been known for a considerable time, the specific isolation and characterization of isoguvacine are less prominently documented in readily available literature compared to its more famous synthetic history. Early investigations into the constituents of the areca nut focused on other alkaloids like arecoline. However, isoguvacine was identified as one of the minor alkaloids. Due to its structural similarity to GABA and subsequent discovery of its potent GABAergic activity, it garnered significant interest from the scientific community, which ultimately led to the development of synthetic methods to produce it in larger quantities for research purposes.

Chemical Synthesis of Isoguvacine Hydrochloride

The most widely recognized and efficient synthesis of isoguvacine was pioneered by P. Krogsgaard-Larsen and his colleagues. The synthesis starts from the readily available pyridine-4-carboxylic acid. The hydrochloride salt is typically prepared in the final step to improve the compound's stability and solubility in aqueous solutions.

Synthetic Pathway

The synthesis involves a three-step process starting from pyridine-4-carboxylic acid ethyl ester:

-

N-Methylation: The pyridine (B92270) nitrogen is methylated using methyl iodide to form the N-methylpyridinium iodide salt.

-

Reduction: The pyridinium (B92312) ring is selectively reduced to a tetrahydropyridine (B1245486) ring using sodium borohydride (B1222165) (NaBH4).

-

Demethylation and Hydrolysis: The N-methyl group is removed, and the ethyl ester is hydrolyzed to the carboxylic acid to yield isoguvacine. This is often achieved by reaction with a chloroformate ester followed by hydrolysis with a strong acid, which also forms the hydrochloride salt.

Table 1: Key Reagents and Intermediates in the Synthesis of Isoguvacine Hydrochloride

| Step | Starting Material | Reagent(s) | Intermediate/Product | Typical Yield |

| 1 | Pyridine-4-carboxylic acid ethyl ester | Methyl iodide (CH3I) | N-Methyl-4-ethoxycarbonylpyridinium iodide | High |

| 2 | N-Methyl-4-ethoxycarbonylpyridinium iodide | Sodium borohydride (NaBH4) | N-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester | Good |

| 3 | N-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester | 1. Ethyl chloroformate 2. Hydrochloric acid (HCl) | Isoguvacine hydrochloride | Moderate |

Note: Yields can vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

Step 1: Synthesis of N-Methyl-4-ethoxycarbonylpyridinium iodide

-

Methodology: Pyridine-4-carboxylic acid ethyl ester is dissolved in a suitable solvent, such as acetone (B3395972) or acetonitrile. An excess of methyl iodide is added, and the mixture is stirred at room temperature or gently heated. The pyridinium salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

Step 2: Synthesis of N-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester

-

Methodology: The N-methyl-4-ethoxycarbonylpyridinium iodide is dissolved in a protic solvent, typically methanol (B129727) or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise while maintaining the low temperature. The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The organic layer is dried and concentrated to give the desired tetrahydropyridine derivative.

Step 3: Synthesis of Isoguvacine Hydrochloride

-

Methodology: The N-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester is treated with an excess of a chloroformate ester, such as ethyl chloroformate, often without a solvent or in a high-boiling inert solvent. The mixture is heated to drive the demethylation reaction. After cooling, the excess chloroformate is removed under vacuum. The resulting carbamate (B1207046) intermediate is then hydrolyzed by refluxing with concentrated hydrochloric acid. This step also removes the ethyl ester group. After cooling, the precipitated isoguvacine hydrochloride is collected by filtration, washed with a cold solvent (e.g., acetone), and can be recrystallized from a suitable solvent system like ethanol/water to achieve high purity.

Physicochemical and Pharmacological Properties

Isoguvacine hydrochloride is a white crystalline solid that is soluble in water.[1][2] Its key properties are summarized in the table below.

Table 2: Physicochemical and Pharmacological Properties of Isoguvacine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C6H9NO2·HCl | |

| Molecular Weight | 163.60 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in water | [2] |

| Purity (typical) | ≥99% (by HPLC) | |

| Pharmacological Target | GABAA Receptor | |

| Mechanism of Action | Selective Agonist | |

| IC50 | 5.6 µM | [2] |

Mechanism of Action and Signaling Pathway

Isoguvacine exerts its pharmacological effects by acting as a selective agonist at the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.[3]

GABAA Receptor Activation

The GABAA receptor is a ligand-gated ion channel composed of five subunits that form a central chloride ion (Cl-) permeable pore.[4] When an agonist like GABA or isoguvacine binds to the receptor, it induces a conformational change that opens the channel, allowing Cl- ions to flow into the neuron.[4] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[3]

Experimental Workflows

Workflow for the Synthesis of Isoguvacine Hydrochloride

The logical flow of the synthetic process is crucial for achieving a good yield and high purity of the final product.

Workflow for Radioligand Binding Assay

To characterize the interaction of isoguvacine with the GABAA receptor, a radioligand binding assay is commonly employed. This assay measures the affinity of a ligand for a receptor by using a radiolabeled competitor.

Conclusion

Isoguvacine hydrochloride remains an indispensable pharmacological tool for the study of the GABAergic system. Its journey from a natural product in the areca nut to a readily available synthetic compound highlights the importance of chemical synthesis in advancing neuroscience research. The detailed synthetic protocols and pharmacological data presented in this guide offer a valuable resource for researchers aiming to utilize isoguvacine in their studies of GABAA receptor function and the development of novel therapeutics targeting this critical inhibitory system.

References

Isoguvacine Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABAᴀ) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] As a structural analog of GABA, isoguvacine mimics the action of the endogenous neurotransmitter but with restricted conformational flexibility.[2] This property makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the GABAergic system. Its utility extends from characterizing the function of different GABAᴀ receptor subtypes to investigating their involvement in neurological and psychiatric disorders. This technical guide provides an in-depth overview of isoguvacine hydrochloride, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its role in dissecting GABAergic signaling pathways.

Mechanism of Action

Isoguvacine hydrochloride exerts its effects by binding to and activating GABAᴀ receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻). Upon binding, isoguvacine induces a conformational change in the receptor, opening the integral chloride channel. In mature neurons, this leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This inhibitory effect is central to the regulation of neuronal excitability throughout the CNS. Isoguvacine has been shown to be a selective agonist for GABAᴀ receptors with little to no activity at GABAʙ receptors or GABA uptake systems.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of isoguvacine hydrochloride's interaction with GABAᴀ receptors. These values are essential for designing and interpreting experiments in neuroscience research.

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ | 5.6 µM | Native GABAᴀ Receptors (Rat Brain) | [4][5] |

| EC₅₀ | ~10 µM | Recombinant α1β3 and α1β3γ2 GABAᴀ Receptors | [6] |

| Efficacy | Full Agonist | α1, α6, and α1α6 containing GABAᴀ Receptors | [3] |

| Potency vs. GABA | Less Potent | General | [2] |

| Receptor Subtype | Potency/Efficacy Notes | Reference |

| GABA-ρ2 | Six-fold greater potency at GABA-ρ2 receptors compared to GABA-ρ1. | [7] |

| GABA-ρ1 | Two-fold higher efficacy at GABA-ρ1 receptors compared to GABA-ρ2. | [7] |

Experimental Protocols

Detailed methodologies for key experiments utilizing isoguvacine hydrochloride are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific experimental conditions and research questions.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAᴀ receptor using a radiolabeled ligand and isoguvacine as a selective agonist.

Materials:

-

[³H]-Muscimol or other suitable radioligand

-

Isoguvacine hydrochloride

-

Test compound

-

Rat brain membranes (or cells expressing GABAᴀ receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer

-

A fixed concentration of radioligand (e.g., 1-5 nM [³H]-Muscimol)

-

Increasing concentrations of the unlabeled test compound or isoguvacine (for generating a standard curve).

-

For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).

-

-

Initiate Binding: Add the prepared membrane suspension to each well to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording isoguvacine-evoked currents from cultured neurons or brain slices to assess the functional properties of GABAᴀ receptors.

Materials:

-

Cultured neurons or acute brain slices

-

Isoguvacine hydrochloride stock solution

-

External recording solution (e.g., artificial cerebrospinal fluid - aCSF)

-

Internal pipette solution (containing a high chloride concentration to observe inward currents at negative holding potentials)

-

Patch pipettes (borosilicate glass, 3-7 MΩ resistance)

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

-

Perfusion system

Procedure:

-

Preparation: Place the coverslip with cultured neurons or a brain slice in the recording chamber and continuously perfuse with oxygenated external solution.

-

Pipette Filling: Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Cell Approach and Sealing: Under visual guidance, approach a neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Recording: Clamp the neuron at a holding potential of -60 mV.

-

Isoguvacine Application: Apply isoguvacine at various concentrations to the neuron using a perfusion system. Record the resulting inward currents.

-

Data Acquisition and Analysis: Digitize and store the current traces. Measure the peak amplitude of the isoguvacine-evoked currents. Plot a dose-response curve to determine the EC₅₀ value for isoguvacine.

Behavioral Testing: Open Field Test

This protocol describes the use of the open field test to assess the effects of isoguvacine hydrochloride on locomotor activity and anxiety-like behavior in rodents.

Materials:

-

Open field arena (a square or circular enclosure with walls)

-

Rodents (e.g., mice or rats)

-

Isoguvacine hydrochloride solution for injection

-

Vehicle solution (e.g., saline)

-

Video tracking software

-

Syringes and needles for administration

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer isoguvacine hydrochloride or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 15-30 minutes).

-

Test Procedure: Place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).

-

Data Recording: Record the animal's behavior using a video camera mounted above the arena.

-

Data Analysis: Use video tracking software to analyze the following parameters:

-

Total distance traveled: A measure of general locomotor activity.

-

Time spent in the center zone vs. the periphery: An indicator of anxiety-like behavior (rodents tend to stay near the walls when anxious).

-

Rearing frequency: A measure of exploratory behavior.

-

Grooming duration and frequency: Can be an indicator of stress or repetitive behavior.

-

-

Statistical Analysis: Compare the behavioral parameters between the isoguvacine-treated and vehicle-treated groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Isoguvacine, as a GABAᴀ receptor agonist, primarily initiates a direct signaling event: the opening of a chloride ion channel. However, the functional consequences of this event can be modulated by various intracellular signaling pathways, and in some contexts, GABAᴀ receptor activation can trigger downstream cascades.

Caption: Isoguvacine's action on GABAᴀ receptors and associated signaling pathways.

The diagram above illustrates the primary mechanism of action of isoguvacine via direct activation of the GABAᴀ receptor, leading to neuronal inhibition. It also depicts how the function of the GABAᴀ receptor itself is subject to modulation by intracellular signaling cascades such as the PKA, PKC, and ERK/MAPK pathways.[8][9][10][11] Furthermore, in specific cellular contexts like the developing nervous system, GABAᴀ receptor activation can lead to downstream signaling events, including calcium influx and subsequent protein phosphorylation.[12]

Caption: A logical workflow for investigating Isoguvacine's effects in neuroscience research.

This workflow diagram outlines a comprehensive approach to studying the effects of isoguvacine. It begins with fundamental in vitro characterization of its binding and functional properties, which then informs the design of in vivo behavioral and neurochemical studies. Finally, molecular and cellular techniques can be employed to dissect the underlying mechanisms of action.

Conclusion

Isoguvacine hydrochloride remains a cornerstone tool in neuroscience research for its selective agonism at GABAᴀ receptors. Its utility in dissecting the complexities of GABAergic neurotransmission is well-established. By providing a comprehensive overview of its pharmacological properties, detailed experimental protocols, and the signaling pathways it influences, this technical guide aims to facilitate the effective use of isoguvacine hydrochloride in advancing our understanding of the brain in both health and disease. Researchers, scientists, and drug development professionals can leverage this information to design robust experiments and accelerate the discovery of novel therapeutics targeting the GABAergic system.

References

- 1. Isoguvacine hydrochloride | GABAA Receptors | Tocris Bioscience [tocris.com]

- 2. Isoguvacine binding, uptake, and release: relation to the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoguvacine hydrochloride | GABAA receptor agonist | Hello Bio [hellobio.com]

- 5. benchchem.com [benchchem.com]

- 6. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK/MAPK pathway regulates GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of Synaptic GABAA Receptor Function by PKA and PKC in Adult Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor for Activated C Kinase-1 Facilitates Protein Kinase C-Dependent Phosphorylation and Functional Modulation of GABAA Receptors with the Activation of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein kinase C regulates tonic GABAA receptor-mediated inhibition in the hippocampus and thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isoguvacine Hydrochloride: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its rigid structure, conferred by the tetrahydropyridine (B1245486) ring, provides a valuable tool for probing the pharmacology of GABA-A receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Isoguvacine Hydrochloride. Detailed summaries of its biological activity, including binding affinities and functional potencies at various GABA-A receptor subtypes, are presented. Furthermore, this document outlines generalized experimental protocols for its characterization and a schematic representation of its mechanism of action and downstream signaling pathways.

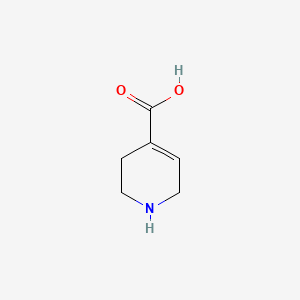

Chemical Structure and Properties

Isoguvacine hydrochloride is the hydrochloride salt of isoguvacine, a cyclic analogue of the neurotransmitter GABA. The chemical structure of isoguvacine features a 1,2,3,6-tetrahydropyridine (B147620) ring with a carboxylic acid group at the 4-position.

Chemical Name: 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride[1][2]

Molecular Formula: C₆H₉NO₂·HCl[1][2]

Molecular Weight: 163.60 g/mol [1][3][4]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of Isoguvacine Hydrochloride is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble to 100 mM in water. Soluble in DMSO (~1 mg/mL) and PBS (pH 7.2) (~10 mg/mL). Slightly soluble in methanol. | [1][5][6] |

| Storage | Store at room temperature. | [1][2] |

| Purity | Typically ≥99% (HPLC) | [1][2] |

Pharmacological Properties

Isoguvacine is a selective agonist at GABA-A receptors, where it mimics the action of the endogenous neurotransmitter GABA, leading to the opening of the receptor's associated chloride ion channel. This influx of chloride ions hyperpolarizes the neuron, resulting in an inhibitory effect on neurotransmission.

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) of Isoguvacine Hydrochloride have been characterized at various GABA-A receptor subtypes. A summary of this quantitative data is provided in Table 2.

| Parameter | Receptor Subtype(s) | Value | Assay Type | Reference(s) |

| Ki | Rat synaptic cortical membranes | 55 nM | Binding Assay | [5] |

| EC₅₀ | α1β2γ2S GABA-A receptors | 13 µM | FLIPR Assay | [5] |

| EC₅₀ | α2β2γ2S GABA-A receptors | 4.5 µM | FLIPR Assay | [5] |

| EC₅₀ | α3β2γ2S GABA-A receptors | 5.6 µM | FLIPR Assay | [5] |

| EC₅₀ | α5β2γ2S GABA-A receptors | 0.78 µM | FLIPR Assay | [5] |

| EC₅₀ | ρ1 subunit-containing GABA-A receptors | 3.1 µM | FLIPR Assay | [5] |

| EC₅₀ | Inhibition of CA1 population spikes (rat hippocampus) | 13 µM | Electrophysiology | [5] |

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving Isoguvacine Hydrochloride. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of Isoguvacine Hydrochloride for GABA-A receptors using a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Isoguvacine Hydrochloride by measuring its ability to displace a radioligand (e.g., [³H]GABA or [³H]muscimol) from GABA-A receptors in a brain membrane preparation.

Materials:

-

Rat or mouse brain tissue (e.g., cortex, cerebellum, or hippocampus)

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]GABA)

-

Unlabeled Isoguvacine Hydrochloride

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA)

-

Scintillation cocktail and liquid scintillation counter

Methodology:

-

Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer.

-

Binding Reaction: In assay tubes, combine the membrane preparation, a fixed concentration of radioligand (e.g., 5 nM [³H]GABA), and varying concentrations of unlabeled Isoguvacine Hydrochloride. For total binding, omit the unlabeled ligand. For non-specific binding, add a saturating concentration of unlabeled GABA.

-

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters rapidly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor (Isoguvacine Hydrochloride) concentration. Determine the IC₅₀ value (the concentration of Isoguvacine Hydrochloride that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Patch-Clamp)

This protocol provides a general framework for assessing the functional effects of Isoguvacine Hydrochloride on GABA-A receptors using the whole-cell patch-clamp technique.

Objective: To characterize the electrophysiological response of neurons or cell lines expressing GABA-A receptors to the application of Isoguvacine Hydrochloride.

Materials:

-

Cultured neurons or a cell line stably expressing GABA-A receptors

-

External (extracellular) recording solution

-

Internal (intracellular) pipette solution

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulators

-

Isoguvacine Hydrochloride stock solution

Methodology:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Patch Pipette: Pull glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Giga-seal Formation: Under visual guidance, approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Drug Application: Apply Isoguvacine Hydrochloride at various concentrations to the recorded cell using a perfusion system.

-

Data Acquisition: Record the resulting changes in membrane current or voltage.

-

Data Analysis: Analyze the recorded currents to determine parameters such as the dose-response relationship (EC₅₀), current amplitude, and channel kinetics.

In Vivo Seizure Model (Organotypic Hippocampal Slices)

This protocol describes a model of seizure-like events in organotypic hippocampal slice cultures, which can be used to evaluate the anticonvulsant effects of Isoguvacine Hydrochloride.

Objective: To assess the ability of Isoguvacine Hydrochloride to suppress seizure-like activity induced by a low-magnesium medium in organotypic hippocampal slice cultures.

Materials:

-

Organotypic hippocampal slice cultures

-

Artificial cerebrospinal fluid (aCSF) with normal magnesium concentration

-

aCSF with low (or zero) magnesium concentration

-

Isoguvacine Hydrochloride

-

Multi-electrode array (MEA) or extracellular recording setup

Methodology:

-

Slice Culture Preparation: Prepare organotypic hippocampal slice cultures from neonatal rodents and maintain them in culture for a specified period.

-

Induction of Seizure-like Events: Transfer the slice cultures to a recording chamber and perfuse with low-magnesium aCSF to induce spontaneous seizure-like events.

-

Baseline Recording: Record the baseline frequency and amplitude of the seizure-like events using an MEA or extracellular electrodes.

-

Drug Application: Perfuse the slices with low-magnesium aCSF containing various concentrations of Isoguvacine Hydrochloride.

-

Post-Drug Recording: Continue to record the electrical activity to determine the effect of Isoguvacine Hydrochloride on the seizure-like events.

-

Data Analysis: Compare the frequency, duration, and amplitude of the seizure-like events before and after the application of Isoguvacine Hydrochloride to assess its anticonvulsant efficacy.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The binding of Isoguvacine Hydrochloride to the GABA-A receptor initiates a cascade of events leading to neuronal inhibition. The following diagram illustrates this signaling pathway.

Caption: GABA-A receptor activation by Isoguvacine Hydrochloride.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a logical workflow for the comprehensive pharmacological characterization of a compound like Isoguvacine Hydrochloride.

Caption: Workflow for pharmacological characterization.

Conclusion

Isoguvacine Hydrochloride remains a cornerstone pharmacological tool for the study of GABA-A receptors. Its well-defined chemical structure, selective agonist activity, and characterized pharmacological profile make it an invaluable compound for researchers in neuroscience and drug development. The data and protocols presented in this technical guide provide a solid foundation for its application in elucidating the complex roles of the GABAergic system in health and disease.

References

- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sophion.com [sophion.com]

- 3. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moleculardevices.com [moleculardevices.com]

- 5. Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Agonist's Arsenal: Isoguvacine Hydrochloride as a Precision Tool in GABAergic Neurotransmission Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. The study of the GABAergic system is paramount to understanding the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Isoguvacine hydrochloride, a potent and selective agonist of the GABA_A receptor, has emerged as an indispensable pharmacological tool for dissecting the complexities of GABAergic neurotransmission. This technical guide provides a comprehensive overview of Isoguvacine Hydrochloride, including its pharmacological properties, detailed experimental protocols for its use, and a comparative analysis with other GABA_A receptor agonists.

Core Properties and Mechanism of Action

Isoguvacine hydrochloride is a conformationally restricted analogue of GABA, a structural feature that imparts high selectivity for the GABA_A receptor.[1][2] Its primary mechanism of action is to bind to and activate GABA_A receptors, which are ligand-gated chloride ion channels.[3] Upon activation, the channel opens, leading to an influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[3]

Isoguvacine has been shown to be a specific agonist for GABA_A receptors and is used in research to suppress seizure-like events in organotypic hippocampal brain slices.[1][2][3] It binds to various GABA_A receptor subunit combinations, including α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 subunits.[4] The binding of Isoguvacine is displaceable by other GABA_A receptor ligands such as GABA, muscimol, and the antagonist bicuculline, but not by the channel blocker picrotoxin.[5]

Quantitative Pharmacological Data

The potency and affinity of Isoguvacine Hydrochloride for GABA_A receptors have been characterized in various studies. The following tables summarize key quantitative data, providing a comparative perspective with other common GABA_A receptor agonists. It is important to note that these values can vary depending on the specific receptor subunit composition and the experimental conditions.

| Compound | Receptor Subtype | K_i_ (nM) | EC_50_ (µM) | Efficacy | Reference(s) |

| Isoguvacine | Native (rat brain) | - | 5.6 (IC_50_) | Agonist | [1] |

| α1β3 | - | ~10 | Agonist | [6] | |

| α1β3γ2 | - | - | Agonist | [6] | |

| ρ2 | - | - | Partial Agonist | [7] | |

| GABA | α5β3γ2 | - | 10.4 | Full Agonist | [8] |

| α1β2γ2 | - | 22.1 | Full Agonist | [8] | |

| α2β3γ2 | - | 210 | Full Agonist | [8] | |

| α4β3δ | - | 5.7 | Full Agonist | [8] | |

| Muscimol | ρ2 | - | - | Potent Partial Agonist | [7] |

| Gaboxadol (THIP) | - | - | - | Partial Agonist | [9] |

Experimental Protocols

Radioligand Binding Assay for Determining K_i_

This protocol describes a competitive binding assay to determine the inhibition constant (K_i_) of Isoguvacine Hydrochloride for GABA_A receptors using a radiolabeled ligand such as [³H]-GABA or [³H]-muscimol.

Materials:

-

Rat or mouse brain tissue (e.g., cortex, cerebellum)

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]-GABA or [³H]-muscimol

-

Unlabeled Isoguvacine Hydrochloride

-

Non-specific binding control: 10 mM GABA

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in Binding Buffer and repeat the centrifugation step twice.

-

The final pellet is resuspended in Binding Buffer and stored at -70°C.[10]

-

-

Binding Assay:

-

Thaw the membrane preparation and wash twice with Binding Buffer by centrifugation.

-

Resuspend the pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/well.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., 5 nM [³H]-muscimol), and varying concentrations of Isoguvacine Hydrochloride.

-

For determining non-specific binding, use a high concentration of unlabeled GABA (10 mM).[10]

-

Incubate at 4°C for 45 minutes.[10]

-

-

Termination and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[10]

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the IC_50_ value (the concentration of Isoguvacine that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC_50_ to K_i_ using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology for Determining EC_50_

This protocol outlines the procedure for measuring Isoguvacine-evoked currents in cultured neurons or brain slices to determine its EC_50_ value.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., K-Gluconate based)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes (3-7 MΩ resistance)

-

Perfusion system

-

Isoguvacine Hydrochloride solutions of varying concentrations

Procedure:

-

Preparation:

-

Prepare and plate neurons on coverslips a few days prior to recording.

-

Prepare fresh aCSF and intracellular solution.

-

Pull glass micropipettes to the desired resistance.

-

-

Recording:

-

Place the coverslip with cells in the recording chamber and perfuse with aCSF.

-

Fill a micropipette with intracellular solution and mount it on the micromanipulator.

-

Approach a neuron and form a Giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 to -70 mV.

-

-

Drug Application:

-

Apply Isoguvacine Hydrochloride at various concentrations using the perfusion system.

-

Record the inward chloride currents evoked by each concentration.

-

-

Data Analysis:

Behavioral Assays

The EPM is used to assess the anxiolytic or anxiogenic effects of Isoguvacine.

Procedure:

-

Habituate the rodents to the testing room for at least 30-60 minutes.[13]

-

Administer Isoguvacine Hydrochloride or vehicle via the desired route (e.g., intraperitoneal injection).

-

After a predetermined pretreatment time, place the animal in the center of the elevated plus maze, facing an open arm.[14]

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).[15][16]

-

Record the time spent in the open arms versus the closed arms and the number of entries into each arm using a video tracking system.[15]

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

This test assesses the effects of Isoguvacine on spontaneous motor activity.

Procedure:

-

Habituate the animals to the testing room and the locomotor activity chambers.[17]

-

Administer Isoguvacine Hydrochloride or vehicle.

-

Immediately place the animal into the locomotor activity chamber.[17]

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 15-60 minutes) using an automated activity monitoring system.[17][18]

-

Compare the activity levels between the Isoguvacine-treated and vehicle-treated groups.

Visualizing a Deeper Understanding

To further elucidate the role of Isoguvacine in GABAergic neurotransmission, the following diagrams, generated using the DOT language for Graphviz, visualize key concepts and workflows.

Caption: GABAergic signaling pathway with Isoguvacine action.

Caption: General experimental workflow for studying Isoguvacine.

Caption: Logical relationship of Isoguvacine's properties and action.

Conclusion

Isoguvacine Hydrochloride stands as a cornerstone in the pharmacological toolkit for investigating the GABAergic system. Its high selectivity as a GABA_A receptor agonist allows for precise modulation of inhibitory neurotransmission, facilitating a deeper understanding of the receptor's function in both physiological and pathological states. The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize Isoguvacine in their quest to unravel the complexities of the brain and develop novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Isoguvacine hydrochloride | GABAA Receptors | Tocris Bioscience [tocris.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Isoguvacine hydrochloride | GABA Receptor | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sophion.com [sophion.com]

- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. va.gov [va.gov]

- 18. urmc.rochester.edu [urmc.rochester.edu]

Pharmacological Profile of Isoguvacine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] As a structural analogue of the principal inhibitory neurotransmitter GABA, isoguvacine serves as an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the GABAergic system. This document provides a comprehensive overview of the pharmacological properties of isoguvacine hydrochloride, including its mechanism of action, receptor binding affinity, functional activity, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in their study design and data interpretation.

Mechanism of Action

Isoguvacine hydrochloride exerts its pharmacological effects primarily by binding to and activating GABA-A receptors, which are ligand-gated ion channels.[1][2] Upon activation, the chloride ion channel integral to the receptor opens, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus resulting in neuronal inhibition. Isoguvacine has been shown to be a selective agonist for GABA-A receptors, with displaceable binding by GABA, muscimol, and the competitive antagonist bicuculline, but not by the channel blocker picrotoxin.[4][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for isoguvacine hydrochloride, focusing on its receptor binding affinity and functional potency. It is important to note that these values can vary depending on the experimental conditions and the specific GABA-A receptor subunit composition.

Table 1: Receptor Binding Affinity of Isoguvacine Hydrochloride

| Radioligand | Tissue/Cell Line | Receptor Subtype(s) | Kᵢ (nM) | Reference(s) |

| [³H]GABA | Rat brain synaptic membranes | Native GABA-A | Not explicitly stated, but isoguvacine displaces binding | [4] |

| [³H]Muscimol | Mouse forebrain synaptic membranes | Native GABA-A | Kinetic data suggest two binding affinities | [4] |

Table 2: Functional Potency of Isoguvacine Hydrochloride

| Assay Type | Tissue/Cell Line | Receptor Subtype(s) | EC₅₀ / IC₅₀ (µM) | Efficacy | Reference(s) |

| Inhibition of seizure-like events | Organotypic hippocampal slice cultures | Native GABA-A | 5.6 (IC₅₀) | Anticonvulsant | [6] |

| Electrophysiology | Xenopus oocytes expressing ρ2 | GABA-ρ2 | ~100 | Partial Agonist | [4] |

| Electrophysiology | Xenopus oocytes expressing ρ1 | GABA-ρ1 | Less potent than at ρ2 | Partial Agonist | [4] |

Table 3: In Vivo Data for Isoguvacine Hydrochloride

| Species | Dose & Route | Parameter | Value | Reference(s) |

| Rat | 30 mg/kg, IM | Brain Concentration (1.5 h post-dose) | ~10 ng/g | [5] |

Detailed Experimental Protocols

Radioligand Binding Assay (for Kᵢ Determination)

This protocol outlines a generalized procedure for determining the binding affinity of isoguvacine hydrochloride for GABA-A receptors.

Objective: To determine the inhibition constant (Kᵢ) of isoguvacine hydrochloride by measuring its ability to displace a radiolabeled ligand from GABA-A receptors in a brain membrane preparation.

Materials:

-

Rat or mouse brain tissue (e.g., cortex, cerebellum, or hippocampus)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand (e.g., [³H]muscimol or [³H]GABA)

-

Unlabeled Isoguvacine Hydrochloride

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate volume of binding buffer to achieve a desired protein concentration.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled isoguvacine hydrochloride.

-

For determining non-specific binding, use a separate set of tubes containing the membrane preparation, radioligand, and a saturating concentration of unlabeled GABA.

-

Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of isoguvacine by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the isoguvacine concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of isoguvacine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for EC₅₀ Determination)

This protocol describes the use of TEVC on Xenopus laevis oocytes to functionally characterize the effect of isoguvacine hydrochloride on specific GABA-A receptor subtypes.

Objective: To determine the concentration-response relationship and EC₅₀ value of isoguvacine hydrochloride at specific recombinant GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)

-

Microinjection setup

-

TEVC amplifier and data acquisition system

-

Recording chamber

-

Perfusion system

-

Recording solution (e.g., ND96)

-

Isoguvacine hydrochloride solutions of varying concentrations

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Microinject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply isoguvacine hydrochloride at various concentrations to the oocyte via the perfusion system.

-

Record the resulting chloride currents elicited by the activation of the GABA-A receptors.

-

-

Data Analysis:

-

Measure the peak current amplitude at each isoguvacine concentration.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current as a function of the logarithm of the isoguvacine concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal function to determine the EC₅₀ value (the concentration of isoguvacine that elicits a half-maximal response) and the Hill slope.

-

Organotypic Hippocampal Slice Culture Seizure Model

This protocol provides a method for assessing the anticonvulsant activity of isoguvacine hydrochloride in an in vitro seizure model.

Objective: To evaluate the ability of isoguvacine hydrochloride to suppress seizure-like events in organotypic hippocampal slice cultures.

Materials: